molecular formula C16H15ClN4 B12239952 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile

6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12239952
M. Wt: 298.77 g/mol
InChI Key: AOSGCBLSDYEXKH-UHFFFAOYSA-N
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Description

6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyridine ring with a nitrile group at the 2-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine. This can be achieved by reacting 3-chloroaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.

    Coupling with Pyridine Derivative: The next step involves coupling the piperazine intermediate with 2-chloropyridine-3-carbonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for cost-efficiency and yield, often employing continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction of the nitrile group can produce primary amines or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug discovery and development. Its ability to interact with biological targets can be exploited in the design of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit activity against certain diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(2-Chlorophenyl)piperazin-1-yl)pyridine-2-carbonitrile
  • 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridine-2-carbonitrile
  • 6-(4-(3-Fluorophenyl)piperazin-1-yl)pyridine-2-carbonitrile

Uniqueness

Compared to similar compounds, 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile stands out due to the specific positioning of the chlorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H15ClN4/c17-13-3-1-5-15(11-13)20-7-9-21(10-8-20)16-6-2-4-14(12-18)19-16/h1-6,11H,7-10H2

InChI Key

AOSGCBLSDYEXKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC=CC(=N3)C#N

Origin of Product

United States

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